Sub-Nanomolar M2 Receptor Affinity: A Differentiated Target Profile
3-Benzylaminopiperidine-2,6-dione exhibits a high-affinity binding to the human muscarinic acetylcholine receptor M2, with a dissociation constant (Kd) of 0.700 nM. This is in stark contrast to the immunomodulatory imide drugs (IMiDs) lenalidomide and pomalidomide, which target cereblon (CRBN) with Ki values of 177.80 nM and 156.60 nM, respectively, and show no reported M2 activity [1][2]. The >200-fold difference in potency and the complete shift in target engagement underscore the profound impact of the benzylamino substituent.
| Evidence Dimension | Binding Affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 0.700 nM (M2 receptor) |
| Comparator Or Baseline | Lenalidomide: Ki = 177.80 nM (CRBN); Pomalidomide: Ki = 156.60 nM (CRBN) |
| Quantified Difference | >200-fold higher affinity for M2 vs. IMiD affinity for CRBN |
| Conditions | Human M2 receptor expressed in CHOK9 cells (target compound); human DDB1-CRBN complex (comparators) |
Why This Matters
This selectivity profile makes 3-Benzylaminopiperidine-2,6-dione a critical tool compound for muscarinic receptor research, offering a clear alternative to CRBN-focused scaffolds.
- [1] BindingDB BDBM50265980. Affinity Data for Muscarinic Acetylcholine Receptor M2. Kd: 0.700 nM. View Source
- [2] Extended Data Figure 4: Detailed analysis of CRBN–compound interactions. Nature. 2014. Ki values for lenalidomide and pomalidomide. View Source
